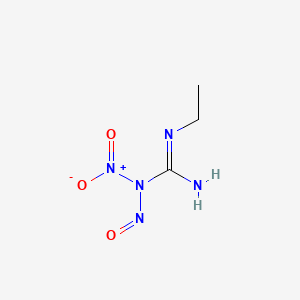

N'-Ethyl-N-nitro-N-nitrosoguanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63885-23-4 |

|---|---|

Molecular Formula |

C3H7N5O3 |

Molecular Weight |

161.12 g/mol |

IUPAC Name |

2-ethyl-1-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/C3H7N5O3/c1-2-5-3(4)7(6-9)8(10)11/h2H2,1H3,(H2,4,5) |

InChI Key |

OHDJGZUFFIQWCM-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C(N)N(N=O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

N'-Ethyl-N-nitro-N-nitrosoguanidine: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen belonging to the class of N-nitroso compounds. It is an alkylating agent widely used in experimental research to induce genetic mutations and study the mechanisms of carcinogenesis and DNA repair. This technical guide provides an in-depth overview of the chemical and physical properties of ENNG, detailed experimental protocols for its use, and a summary of its biological activity and the signaling pathways it impacts.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources to provide a reliable reference for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 1-ethyl-3-nitro-1-nitrosoguanidine | [1][2] |

| Synonyms | ENNG, 1-Ethyl-1-nitroso-3-nitroguanidine, N-Ethyl-N-nitroso-N'-nitroguanidine | [1][3][4] |

| CAS Number | 4245-77-6 | [2][3][4][5][6] |

| Molecular Formula | C3H7N5O3 | [1][2][3][4][5][6] |

| Molecular Weight | 161.12 g/mol | [1][3][4][5][6] |

| Appearance | Not explicitly stated, but related compounds are yellow powders. | |

| Melting Point | 118-120 °C (decomposes) | [3][4][7][8] |

| Boiling Point | 284.5 °C at 760 mmHg (Predicted) | [3][5][7] |

| Density | 1.61 g/cm³ | [3][5][7] |

| Flash Point | 125.9 °C | [3][4][5][7] |

| Solubility | Information not widely available, but related compounds have low water solubility. | [9] |

| Vapor Pressure | 0.00296 mmHg at 25°C | [4] |

| InChI Key | ZGONASGBWOJHDD-UHFFFAOYSA-N | [1][3] |

| SMILES | CCN(C(=N)N--INVALID-LINK--[O-])N=O | [1][2] |

Experimental Protocols

Synthesis of this compound

General Caution: The synthesis of N-nitroso compounds should be performed by trained personnel in a well-ventilated fume hood, as these compounds are potent carcinogens and can be unstable. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

Protocol for ENNG-Induced Mutagenesis in Bacteria (General Approach)

This protocol is a generalized procedure based on methods for similar alkylating agents like MNNG. Optimal concentrations and exposure times will need to be determined empirically for the specific bacterial strain and desired mutation frequency.

-

Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli) in a suitable liquid medium to the mid-logarithmic phase of growth.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a non-nutritive buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.

-

Mutagenesis:

-

Resuspend the washed cells in the same buffer to a specific cell density.

-

Prepare a fresh stock solution of ENNG in a suitable solvent (e.g., DMSO or ethanol).

-

Add the ENNG stock solution to the cell suspension to achieve the desired final concentration.

-

Incubate the cell suspension with ENNG for a defined period. This step should be performed in a shaking incubator to ensure uniform exposure.

-

-

Termination of Mutagenesis: Stop the reaction by diluting the cell suspension in a large volume of cold, fresh growth medium. This will reduce the effective concentration of ENNG.

-

Cell Recovery and Plating:

-

Harvest the cells by centrifugation and wash them to remove any remaining ENNG.

-

Resuspend the cells in fresh growth medium and allow for a period of phenotypic expression.

-

Plate appropriate dilutions of the culture onto both non-selective and selective media to determine the survival rate and mutation frequency.

-

Biological Activity and Signaling Pathways

Mechanism of Action: DNA Alkylation

ENNG exerts its mutagenic and carcinogenic effects primarily through its activity as an alkylating agent. The ethyl group from ENNG can be transferred to nucleophilic sites on DNA bases. A key target for ethylation is the O6 position of guanine, forming O6-ethylguanine. This DNA adduct is highly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Other DNA adducts can also be formed, contributing to cytotoxicity and mutagenicity.

Interaction with Cellular Components

Studies have shown that the ethyl group of ENNG is incorporated into DNA, RNA, and proteins within cells. The guanidino moiety of ENNG has been observed to be incorporated primarily into the protein fraction. The extent of ethylation of nucleic acids by ENNG is reportedly less than the methylation of nucleic acids by its methyl analog, MNNG.

DNA Damage Response and Cell Fate

The introduction of ENNG-induced DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for maintaining genomic integrity. While a specific pathway exclusively for ENNG is not detailed in the available literature, the response to damage from alkylating agents is well-characterized and is expected to be activated by ENNG.

The DDR to ENNG-induced DNA damage likely involves the following key stages:

-

Damage Recognition: The DNA adducts created by ENNG are recognized by cellular surveillance proteins.

-

Signal Transduction: This recognition initiates a signaling cascade involving key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream targets to coordinate the cellular response.

-

Cell Cycle Arrest: The DDR can induce cell cycle checkpoints to halt cell division, providing time for DNA repair.

-

DNA Repair: The cell employs various DNA repair mechanisms to remove the ENNG-induced adducts.

-

Cell Fate Determination: Depending on the extent of the damage and the cell's capacity for repair, the ultimate outcome can be cell survival and proliferation, senescence, or programmed cell death (apoptosis).

Visualizations

Caption: Simplified signaling pathway of the DNA damage response to ENNG.

Caption: General experimental workflow for ENNG-induced mutagenesis in bacteria.

Conclusion

This compound is a valuable tool in molecular biology and cancer research due to its potent mutagenic properties. Understanding its chemical characteristics, biological effects, and the cellular pathways it perturbs is essential for its effective and safe use in a research setting. This guide provides a foundational understanding for scientists and professionals working with this compound, emphasizing the importance of careful experimental design and adherence to safety protocols. Further research into the specific signaling cascades activated by ENNG will provide deeper insights into its mechanism of action and the broader field of DNA damage and repair.

References

- 1. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of N-ethyl-N'-nitro-n-nitrosoguanidine with nucleic acids and proteins in comparison with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

The Mutagenic Mechanism of N-Ethyl-N'-Nitro-N-Nitrosoguanidine (ENNG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent monofunctional alkylating agent widely utilized in experimental cancer research to induce mutations. This document provides a comprehensive technical overview of the core mechanism of action by which ENNG exerts its mutagenic effects. ENNG is a direct-acting mutagen that does not require metabolic activation. Its primary mode of action involves the ethylation of DNA bases, with O⁶-ethylguanine being the most significant pro-mutagenic lesion. This adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. The cellular defense against ENNG-induced damage is primarily mediated by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as methylguanine-DNA methyltransferase (MGMT), and the nucleotide excision repair (NER) pathway. This guide details the chemical interactions of ENNG with DNA, the resulting DNA adducts, the cellular repair mechanisms, and the subsequent mutagenic outcomes. Furthermore, it provides detailed experimental protocols for key assays used to study ENNG's mutagenicity and presents quantitative data in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.

Chemical Properties and Reactivity of ENNG

ENNG is a nitroso compound with the chemical formula C₃H₇N₅O₃. As a direct-acting alkylating agent, it is reactive towards nucleophilic sites in cellular macromolecules, most notably DNA. The ethyl group of ENNG is transferred to electron-rich centers in the DNA bases.

The reaction of ENNG with the guanine (B1146940) base in DNA is a critical event in its mutagenic action. The primary site of ethylation on guanine is the O⁶ position, leading to the formation of O⁶-ethylguanine. Other adducts, such as N⁷-ethylguanine and O²-ethylthymine, are also formed but are generally considered to be less directly pro-mutagenic than O⁶-ethylguanine.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is the initial step in ENNG-induced mutagenesis. The relative abundance of these adducts can vary depending on the experimental system.

-

O⁶-ethylguanine (O⁶-EtG): This is the most critical mutagenic lesion induced by ENNG. Due to the altered hydrogen bonding properties of the ethylated guanine, it preferentially pairs with thymine instead of cytosine during DNA replication. This mispairing, if not repaired, results in a G:C to A:T transition mutation in the subsequent round of replication. The frequency of mutation induction by ethylating agents like ENNG has been shown to correlate well with the levels of O⁶-ethylguanine formed in DNA[1].

-

N⁷-ethylguanine (N⁷-EtG): This is often the most abundant adduct formed by ethylating agents. However, it is generally less mutagenic than O⁶-EtG. N⁷-alkylation can destabilize the glycosidic bond, potentially leading to depurination and the formation of an abasic site, which can be mutagenic if not properly repaired.

-

O²-ethylthymine (O²-EtT) and O⁴-ethylthymine (O⁴-EtT): These are other miscoding lesions that can be formed by ENNG. O⁴-ethylthymine can mispair with guanine, leading to A:T to G:C transitions. The mutagenic potential of these thymine adducts becomes more significant in cells that are proficient in repairing O⁶-ethylguanine[2].

The ultimate mutagenic outcome of ENNG exposure is a consequence of the balance between the formation of these DNA adducts and their repair by cellular DNA repair mechanisms.

DNA Repair Pathways for ENNG-Induced Damage

Cells have evolved sophisticated DNA repair mechanisms to counteract the genotoxic effects of alkylating agents like ENNG. The primary pathways involved in the repair of ENNG-induced DNA damage are O⁶-alkylguanine-DNA alkyltransferase (AGT) and Nucleotide Excision Repair (NER).

O⁶-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)

AGT, also known as MGMT in humans, is a "suicide" enzyme that directly reverses the ethylation at the O⁶ position of guanine. It transfers the ethyl group from O⁶-ethylguanine to a cysteine residue within its own active site. This process stoichiometrically inactivates the AGT protein, which is then targeted for degradation. The level of AGT activity in a cell is a critical determinant of its susceptibility to the mutagenic and carcinogenic effects of ENNG and other O⁶-alkylating agents. Cells with low levels of AGT are more prone to mutations and cell death following exposure to such agents.

Nucleotide Excision Repair (NER)

The NER pathway is a more complex, multi-protein process that recognizes and removes bulky DNA lesions that distort the DNA helix. While initially thought to primarily repair UV-induced damage, NER has been shown to play a significant role in the repair of ethylated bases, including O⁶-ethylguanine. In E. coli, NER deficiency leads to a significant increase in mutations induced by ethylating agents[1]. In human cells, AGT and NER have been shown to cooperate in the repair of O⁶-ethylguanine[3]. The NER pathway excises a short oligonucleotide containing the damaged base, and the resulting gap is then filled in by DNA polymerase and sealed by DNA ligase.

Mismatch Repair (MMR)

The role of the Mismatch Repair (MMR) system in response to ENNG-induced damage is more complex. While MMR does not directly repair the ethylated bases, it can recognize the mispairs that arise during replication, such as O⁶-EtG:T. However, the processing of these mispairs by the MMR system can lead to futile cycles of repair, which can result in cytotoxic double-strand breaks and apoptosis. In some contexts, MMR deficiency can lead to tolerance to the cytotoxic effects of alkylating agents, although this comes at the cost of increased mutagenesis. The contribution of MMR to the repair of ethylated lesions appears to be more modest compared to AGT and NER[1].

Quantitative Data on ENNG Mutagenicity

The mutagenic potency of ENNG has been quantified in various experimental systems. The following tables summarize key quantitative data.

Table 1: Mutagenicity of ENNG in Bacterial and Mammalian Cells

| Test System | Endpoint | ENNG Concentration | Mutation Frequency | Reference |

| E. coli K-12 | NAL-resistance | 1 µg/ml | ~150 mutants/10⁸ cells | [1] |

| Chinese Hamster V79 | HPRT-deficiency | 0.5 µg/ml | ~80 mutants/10⁶ cells | [1] |

| Human Lymphoblasts | HPRT-deficiency | 1.0 mM (ENU) | (Data for related compound) | [3] |

Table 2: Formation and Repair of ENNG-Induced DNA Adducts

| Adduct | Cell Type/Tissue | Initial Adduct Level (adducts/10⁶ nucleotides) | Repair Half-life (t½) | Reference |

| O⁶-ethylguanine | Human Lymphoblasts (AGT+, NER+) | Not specified | ~8 hours | [3] |

| O⁶-ethylguanine | Human Lymphoblasts (AGT+, NER-) | Not specified | ~43 hours | [3] |

| O⁶-ethylguanine | Human Lymphoblasts (AGT-) | Not specified | >53 hours | [3] |

| O⁴-ethylthymine | Human Lymphoblasts | Not specified | Slow | [3] |

| O²-ethylthymine | Human Lymphoblasts | Not specified | Slow | [3] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation (reversion) to a His⁺ phenotype, allowing the bacteria to grow on a histidine-free medium.

Protocol for ENNG:

-

Tester Strains: Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like ENNG. TA98 can be included to detect frameshift mutations, although ENNG is not a potent frameshift mutagen.

-

Metabolic Activation: ENNG is a direct-acting mutagen, so the assay can be performed with and without the addition of a rat liver S9 fraction for metabolic activation. The absence of a significant increase in mutagenicity with S9 confirms its direct-acting nature. For nitrosamines, an enhanced Ames test protocol is often recommended, which may include using hamster liver S9 and a pre-incubation method.

-

Procedure (Plate Incorporation Method): a. Prepare serial dilutions of ENNG in a suitable solvent (e.g., DMSO). A typical concentration range to test would be 0.1 to 50 µ g/plate . b. To 2 ml of molten top agar (B569324) (at 45°C) containing a trace amount of histidine and biotin, add 0.1 ml of the bacterial tester strain culture, 0.1 ml of the ENNG dilution (or solvent control), and 0.5 ml of S9 mix or phosphate (B84403) buffer. c. Vortex the mixture gently and pour it onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous background rate.

HPRT Gene Mutation Assay in Mammalian Cells

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a forward mutation assay performed in mammalian cells. The HPRT gene is located on the X chromosome and encodes an enzyme involved in the purine (B94841) salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). A mutation in the HPRT gene can lead to a non-functional enzyme, rendering the cells resistant to 6-TG.

Protocol for ENNG:

-

Cell Line: Chinese hamster ovary (CHO) or V79 cells are commonly used.

-

Treatment: a. Seed cells at an appropriate density and allow them to attach overnight. b. Treat the cells with various concentrations of ENNG (e.g., 0.1 to 10 µg/ml) for a defined period (e.g., 4 hours). Include a solvent control.

-

Expression Period: a. After treatment, wash the cells and culture them in fresh medium for a period of 7-9 days. This allows for the fixation of mutations and the turnover of the wild-type HPRT protein.

-

Mutant Selection: a. Plate a known number of cells in medium containing 6-TG to select for HPRT-deficient mutants. b. Plate a smaller number of cells in non-selective medium to determine the cloning efficiency.

-

Incubation and Counting: a. Incubate the plates for 7-10 days to allow for colony formation. b. Stain and count the colonies on both selective and non-selective plates.

-

Calculation of Mutation Frequency: The mutation frequency is calculated as the number of 6-TG resistant colonies divided by the total number of viable cells (corrected for cloning efficiency).

Conclusion

The mutagenic mechanism of ENNG is well-characterized and serves as a model for understanding the action of simple alkylating agents. Its direct-acting nature and the formation of the pro-mutagenic O⁶-ethylguanine adduct are central to its activity. The cellular response to ENNG-induced damage, involving a complex interplay of DNA repair pathways, ultimately determines the fate of the cell – survival with or without mutation, or cell death. A thorough understanding of this mechanism is crucial for researchers in the fields of toxicology, cancer biology, and drug development, as it provides insights into the fundamental processes of mutagenesis and carcinogenesis. The experimental protocols and quantitative data presented in this guide offer a practical framework for the study and evaluation of ENNG and other similar genotoxic agents.

References

- 1. journal.r-project.org [journal.r-project.org]

- 2. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) is a potent alkylating agent widely utilized in biomedical research as a mutagen and carcinogen. Its primary mechanism of action involves the ethylation of DNA bases, leading to the formation of various adducts, most notably O6-ethylguanine. This lesion, if not repaired, can result in G:C to A:T transition mutations during DNA replication, forming the molecular basis of its mutagenic and carcinogenic properties. This technical guide provides an in-depth overview of the research applications of ENNG, including detailed experimental protocols for mutagenesis in Escherichia coli and cancer induction in rodent models. It also elucidates the cellular signaling pathways activated in response to ENNG-induced DNA damage and presents quantitative data on its efficacy in a structured format.

Introduction

This compound is a member of the N-nitroso compounds, a class of chemicals known for their strong alkylating capabilities. Its structural similarity to the well-studied mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) makes it a valuable tool for comparative studies and for inducing ethyl-specific DNA lesions. The primary research applications of ENNG stem from its ability to induce random mutations and initiate tumorigenesis in a controlled experimental setting. This allows researchers to study the genetic basis of diseases, identify genes involved in specific biological processes, and model human cancers in laboratory animals.

Mechanism of Action: DNA Ethylation and Repair

ENNG exerts its biological effects through the transfer of an ethyl group to nucleophilic sites on DNA bases. The most critical lesion for mutagenesis and carcinogenesis is the formation of O6-ethylguanine (O6-EtG). This altered base has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication. If this mispair is not corrected, a permanent G:C to A:T transition mutation is fixed in the subsequent round of replication.

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents like ENNG. The two primary pathways involved in the repair of O6-EtG are:

-

Direct Reversal by O6-Alkylguanine-DNA Alkyltransferase (AGT or MGMT): This DNA repair protein directly transfers the ethyl group from O6-ethylguanine to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction, as the protein is irreversibly inactivated after one repair event.

-

Mismatch Repair (MMR) System: If the O6-EtG lesion is not repaired by AGT prior to replication, the resulting O6-EtG:T mispair is recognized by the MMR machinery, primarily by the MutSα (MSH2/MSH6) complex. Instead of correcting the mismatch, the MMR system can initiate a futile cycle of repair attempts that can lead to single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]

Research Applications

Mutagenesis in Escherichia coli

ENNG is an effective mutagen for inducing random mutations in bacteria, which is useful for genetic screens and directed evolution studies.

Data Presentation: ENNG Mutagenesis in Bacteria

| Parameter | Value | Reference |

| Organism | Escherichia coli | Adapted from MNNG protocols |

| ENNG Concentration | 1-10 µg/mL | Inferred from MNNG studies |

| Treatment Time | 30-60 minutes | Inferred from MNNG studies |

| Expected Mutation Frequency | 10-5 - 10-3 per gene | Inferred from MNNG studies |

Experimental Protocol: ENNG Mutagenesis in E. coli

This protocol is adapted from established methods for the related compound MNNG and should be optimized for specific strains and experimental goals.

-

Preparation:

-

Grow a culture of the desired E. coli strain overnight in Luria-Bertani (LB) broth at 37°C with shaking.

-

In the morning, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

-

Prepare a fresh stock solution of ENNG in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL. Caution: ENNG is a potent mutagen and carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

-

-

Mutagenesis:

-

Harvest the mid-log phase cells by centrifugation at 4000 x g for 10 minutes at 4°C.

-

Wash the cell pellet with an equal volume of M9 salts or a suitable buffer.

-

Resuspend the cells in the same buffer to the original culture volume.

-

Add ENNG to the cell suspension to a final concentration of 1-10 µg/mL.

-

Incubate the cell suspension at 37°C with gentle shaking for 30-60 minutes. The optimal concentration and incubation time should be determined empirically by performing a kill curve to achieve a survival rate of 1-10%.

-

-

Recovery and Screening:

-

Stop the reaction by adding an equal volume of 5% sodium thiosulfate (B1220275) solution.

-

Pellet the cells by centrifugation and wash twice with fresh LB broth.

-

Resuspend the cells in 1 mL of fresh LB broth and allow for a recovery period of 1-2 hours at 37°C to allow for the expression of mutations.

-

Plate appropriate dilutions of the culture onto selective media to screen for the desired phenotype.

-

Experimental Workflow: ENNG Mutagenesis in E. coli

Caption: Workflow for ENNG-induced mutagenesis in E. coli.

Carcinogenesis in Rodent Models

ENNG is used to induce tumors in various organs in rodents, providing valuable models for studying cancer development, progression, and for testing novel therapeutic agents. Oral administration of ENNG is a common method for inducing gastrointestinal cancers.

Data Presentation: ENNG-Induced Carcinogenesis in Rodents

| Parameter | Value | Organism | Organ | Reference |

| Dosage | ||||

| Single Dose | 20 mg/kg body weight | Rat (F-344) | Uterine Corpus | [2] |

| Single Dose | 75 mg/kg body weight | Rat (F-344) | Uterine Corpus and Cervix | [2] |

| Chronic Administration | Total dose of 5.85 g over 3 months | Dog (Beagle) | Stomach | [3] |

| Chronic Administration | Total dose of 11.70 g over 6 months | Dog (Beagle) | Stomach | [3] |

| Chronic Administration | Total dose of 17.55 g over 9 months | Dog (Beagle) | Stomach | [3] |

| Tumor Incidence | ||||

| 20 mg/kg (single dose) | Adenocarcinoma, adenoma, sarcoma observed | Rat (F-344) | Uterine Corpus | [2] |

| 75 mg/kg (single dose) | Adenocarcinoma, sarcoma, squamous cell carcinoma observed | Rat (F-344) | Uterine Corpus and Cervix | [2] |

| 5.85 g total dose | 50% (5/10) with signet ring cell carcinomas and poorly differentiated adenocarcinomas | Dog (Beagle) | Stomach | [3] |

| 11.70 g and 17.55 g total doses | 92% (12/13) with well-differentiated adenocarcinomas | Dog (Beagle) | Stomach | [3] |

Experimental Protocol: Oral Administration of ENNG for Gastric Cancer Induction in Rats

This protocol is a generalized procedure and should be adapted based on the specific research question, rat strain, and in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Animal Model and Housing:

-

Use a suitable rat strain (e.g., Wistar or Sprague-Dawley).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Allow for an acclimatization period of at least one week before the start of the experiment.

-

-

ENNG Administration in Drinking Water:

-

Prepare a stock solution of ENNG in a small amount of acetone (B3395972) and then dilute it in the drinking water to the desired final concentration (e.g., 50-100 mg/L). The concentration may need to be adjusted based on the water consumption of the rats to achieve the target daily dose.

-

Provide the ENNG-containing water to the rats as the sole source of drinking water.

-

Prepare fresh ENNG solutions at least twice a week and protect them from light.

-

Continue administration for a predetermined period (e.g., 8-16 weeks).

-

Monitor the animals daily for any signs of toxicity, such as weight loss, decreased activity, or rough coat.

-

-

Tumor Development and Analysis:

-

After the administration period, return the rats to normal drinking water and monitor them for tumor development over several months.

-

At the end of the study period or when animals show signs of morbidity, euthanize them according to approved protocols.

-

Perform a thorough necropsy and collect the stomach and other relevant organs.

-

Fix the tissues in 10% neutral buffered formalin, process for histology, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for pathological evaluation.

-

Experimental Workflow: ENNG-Induced Gastric Carcinogenesis in Rats

Caption: Workflow for ENNG-induced gastric carcinogenesis in rats via drinking water.

Cellular Signaling in Response to ENNG-Induced DNA Damage

The cellular response to ENNG-induced DNA damage is a complex process involving DNA repair, cell cycle checkpoints, and apoptosis. The fate of the cell depends on the extent of the damage and the proficiency of its repair pathways.

Signaling Pathway: O6-Ethylguanine Processing and Apoptosis Induction

Caption: Signaling pathways activated by ENNG-induced O6-ethylguanine.[1][4][5]

Unrepaired O6-ethylguanine lesions that persist through DNA replication lead to the formation of O6-EtG:T mismatches. These mismatches are recognized by the MMR system, which, in a process that is not fully understood, can lead to the formation of DNA double-strand breaks (DSBs).[5][6] The generation of DSBs activates the ATM and ATR kinases, which are master regulators of the DNA damage response. This, in turn, leads to the phosphorylation and activation of a cascade of downstream proteins, including the tumor suppressor p53. Activated p53 can induce cell cycle arrest to allow time for repair or, if the damage is too severe, trigger apoptosis. The apoptotic response to O6-alkylguanine lesions has been shown to be mediated through the intrinsic mitochondrial pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases-9 and -3.[4][5] There is also evidence for a more direct signaling role of the MMR complex in initiating apoptosis following the recognition of O6-alkylguanine mismatches.[1]

Conclusion

This compound is a versatile and powerful tool for researchers in genetics, cancer biology, and drug development. Its ability to induce ethyl-specific DNA adducts provides a valuable model for studying the mechanisms of mutagenesis, carcinogenesis, and DNA repair. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective and safe use of ENNG in a research setting. A thorough understanding of its mechanism of action and the cellular responses it elicits is crucial for the design of robust experiments and the accurate interpretation of their results. As with all potent chemical mutagens, appropriate safety precautions must be strictly adhered to during its handling and disposal.

References

- 1. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duration of ENNG administration and its effect on histological differentiation of experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Stability and Storage of N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen utilized in experimental research. Ensuring its integrity and stability is paramount for the validity and reproducibility of scientific studies. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for ENNG. Due to a notable lack of extensive, publicly available stability data specifically for ENNG, this guide draws upon established principles of chemical stability, data from its close structural analog N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and general best practices for handling hazardous and reactive compounds. This document outlines potential degradation pathways, recommended storage protocols, and the experimental methodologies crucial for a thorough stability assessment.

Introduction to ENNG and its Significance

N-ethyl-N'-nitro-N-nitrosoguanidine is an alkylating agent that can induce mutations in DNA, making it a valuable tool in cancer research and genetic studies. Its reactivity, however, also contributes to its inherent instability under certain environmental conditions. Understanding and controlling these conditions are critical to prevent degradation, which can lead to a loss of potency and the formation of unknown impurities, ultimately compromising experimental outcomes.

Known Stability Profile and Recommended Storage

While specific quantitative stability data for ENNG is limited in publicly accessible literature, general handling guidelines recommend storing the compound in a dry, cool, and well-ventilated place. Based on the known reactivity of similar nitrosoguanidine (B1196799) compounds, several factors can be expected to influence the stability of ENNG.

General Recommendations for Handling and Storage

To ensure the maximum shelf-life and integrity of ENNG, the following general conditions should be observed:

-

Temperature: Store at refrigerated temperatures (2-8 °C) or frozen for long-term storage.

-

Light: Protect from light to prevent photolytic degradation. Amber vials or storage in a dark location is recommended.

-

Moisture: Keep in a tightly sealed container in a dry environment. Hydrolysis is a potential degradation pathway.

-

Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Insights from the Analog MNNG

Extensive research on the stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) provides valuable, albeit not directly transferable, insights into the potential stability challenges of ENNG. Studies on MNNG highlight its sensitivity to:

-

pH: MNNG exhibits pH-dependent stability, with increased degradation at both acidic and alkaline pH.

-

Aqueous Solutions: It degrades in aqueous solutions, and the rate of degradation can be influenced by the composition of the buffer.

-

Light: MNNG is known to be light-sensitive.

-

Heat: Elevated temperatures accelerate the decomposition of MNNG.

It is reasonable to hypothesize that ENNG shares these sensitivities. However, a comparative study has suggested that ENNG is less reactive than MNNG, which may translate to a slightly different stability profile.[1]

Potential Degradation Pathways

Based on the chemical structure of ENNG and the known degradation of similar compounds, the following degradation pathways are plausible:

-

Hydrolysis: Reaction with water can lead to the cleavage of the nitrosoguanidine group.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.

-

Thermal Degradation: High temperatures can cause the molecule to break down.

-

Oxidation: Reaction with atmospheric oxygen or other oxidizing agents can lead to degradation products.

Experimental Protocols for Stability Assessment

A comprehensive stability study for ENNG would involve forced degradation studies to identify potential degradation products and develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a compound.[2] Typical stress conditions include:

-

Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521) at various temperatures.

-

Oxidative Degradation: Exposure to hydrogen peroxide.

-

Thermal Degradation: Heating the solid compound or a solution at elevated temperatures.

-

Photostability: Exposing the compound to controlled light sources (e.g., Xenon lamp).

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is essential to separate and quantify the intact ENNG from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

While quantitative data for ENNG is scarce, the following table summarizes the expected stability concerns based on its chemical nature and data from its analog, MNNG.

| Parameter | Recommended Condition/Concern | Rationale |

| Temperature | 2-8 °C (short-term), ≤ -20 °C (long-term) | To minimize thermal degradation. |

| Light | Protect from light (use amber vials) | To prevent photolytic decomposition. |

| Moisture | Store in a desiccated environment | To prevent hydrolysis. |

| pH | Avoid strongly acidic or alkaline conditions | Potential for rapid degradation. |

| Atmosphere | Consider inert gas for sensitive applications | To prevent oxidation. |

Visualizing Experimental and Logical Workflows

Workflow for ENNG Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of ENNG.

References

N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG): A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG), a potent mutagen and experimental carcinogen. Due to its hazardous properties, strict adherence to safety protocols is imperative when handling this compound in a research and development setting.

Chemical and Physical Properties

This compound is a yellow crystalline solid. While specific data for some properties of ENNG are limited, information for the closely related and well-studied compound N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is often used as a reference, though caution is advised.

| Property | Data for ENNG | Data for MNNG (for reference) |

| Molecular Formula | C₃H₇N₅O₃[1][2][3] | C₂H₅N₅O₃[4][5][6] |

| Molecular Weight | 161.12 g/mol [1][2][3] | 147.09 g/mol [4][5][6] |

| Melting Point | 118-120 °C (decomposes)[7] | 118 °C (decomposes)[5] |

| Appearance | Yellow crystalline solid | Yellow powder[4] |

| Solubility | Data not readily available | Reacts violently with water[8][9] |

Toxicological Data

| Toxicity Data Type | Route of Exposure | Species | Value | Reference |

| TDLo (Lowest Published Toxic Dose) | Oral | Rat | 504 mg/kg over 12 weeks (causes gastrointestinal tumors) | [7] |

| Carcinogenic Potency (TD50) | Oral (in water) | Mouse | 2.84 mg/kg/day (induces duodenal tumors) | [4] |

| Carcinogenic Potency (TD50) | Oral (in water) | Mouse | 3.85 mg/kg/day (induces esophageal tumors) | [4] |

| Carcinogenicity Classification | GHS | - | Carcinogenicity Category 1B (May cause cancer) | [1] |

| Mutagenicity Classification | GHS | - | Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects) | [1] |

| NTP Report on Carcinogens | - | - | N-Nitrosamines (15 listings) are reasonably anticipated to be human carcinogens. | [10][11][12] |

Note: The National Toxicology Program (NTP) has classified N-Nitrosamines as a group to be reasonably anticipated to be human carcinogens.[10][11][12] While ENNG falls into this class, a specific monograph for this compound was not found.

Hazard Identification and GHS Classification

ENNG is classified as a hazardous substance. The following GHS classifications have been reported:

-

Carcinogenicity: Category 1B (May cause cancer)[1]

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[1]

While a full GHS classification for ENNG is not consistently available across all databases, the related compound MNNG is classified as a flammable solid, toxic if swallowed, causes skin and serious eye irritation, and is harmful if inhaled.[6] Given the structural similarity, it is prudent to handle ENNG with similar precautions.

Experimental Protocols and Handling Precautions

Due to the limited availability of standardized protocols for ENNG, the following recommendations are based on general principles for handling potent carcinogens and information from studies that have utilized this compound.

Engineering Controls

-

Fume Hood: All work with solid ENNG and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Designated Area: A specific area within the laboratory should be designated for working with ENNG. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

| PPE Type | Specification |

| Gloves | Double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed frequently. |

| Eye Protection | Tightly fitting safety goggles or a face shield in combination with safety glasses.[13] |

| Lab Coat | A dedicated lab coat, preferably disposable or made of a material with low permeability. |

| Respiratory Protection | For procedures with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.[13] |

General Handling Procedures

-

Weighing: Weigh solid ENNG in a fume hood. Use of a containment balance enclosure is recommended to prevent contamination of the balance and surrounding areas.

-

Solution Preparation: Prepare solutions in the fume hood. Avoid generating dust when handling the solid.

-

Transport: When transporting ENNG, whether in solid form or in solution, use sealed, shatter-proof secondary containers.

Experimental Use Example: Induction of Tumors in Animal Models

Several studies have used ENNG to induce tumors in animals. The methodologies, while not always detailed with respect to safety, provide insight into its application.

-

Oral Administration: ENNG has been administered to rodents in their drinking water or mixed with their food.[14]

-

Intrarectal Administration: In dogs, ENNG has been administered as a suppository to induce colon cancer.[15]

Note: These are examples of experimental applications and not detailed protocols. Any researcher planning to use ENNG must develop a detailed, substance-specific safety protocol and obtain approval from their institution's safety committee.

Stability and Decomposition

Specific stability data for ENNG is scarce. However, N-nitroso compounds are known to be sensitive to light and heat. The related compound, MNNG, is known to be light-sensitive and decomposes in aqueous solutions, with the rate of decomposition being pH-dependent.[5][9] MNNG can produce diazomethane (B1218177) in basic solutions and nitrous acid in acidic solutions.[9] It is prudent to assume that ENNG has similar reactivity.

Methods for the degradation and decontamination of N-nitroso compounds include:

-

UV Photolysis: Ultraviolet light can be used to break down nitrosamines.[16][17][18]

-

Chemical Denitrosation: Treatment with agents like hydrochloric acid, hydrogen bromide, or sulfamic acid can remove the nitroso group.[19]

-

Thermal Decomposition: Heating N-nitroso compounds can lead to their decomposition.[19]

Spill, Decontamination, and Waste Disposal

Spill Response

-

Evacuation: In case of a significant spill, evacuate the area and alert others.

-

Containment: For small spills within a fume hood, contain the spill using an appropriate absorbent material.

-

Cleanup: Wear appropriate PPE. Use spark-proof tools for cleanup.[13] Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.[13]

Decontamination

-

Equipment: Decontaminate all equipment used for handling ENNG before removing it from the designated area.

Waste Disposal

-

Collection: All ENNG waste (solid, solutions, contaminated PPE, and cleaning materials) must be collected in clearly labeled, sealed containers.

-

Disposal: Dispose of ENNG waste as hazardous chemical waste through a licensed disposal company.[13] Do not discharge to sewer systems.[13]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[13] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |

Storage Requirements

Store ENNG in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be stored away from incompatible materials and sources of heat, sparks, and open flames.[13] The related compound MNNG is often stored frozen.[4]

Diagrams

Caption: Workflow for the safe handling of ENNG from preparation to disposal.

Caption: Logical flow for responding to an ENNG spill.

References

- 1. N-Ethyl-N'-nitro-N-nitrosoguanidine | C3H7N5O3 | CID 135510215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-ethyl-n'-nitro-n-nitrosoguanidine: Carcinogenic Potency Database [files.toxplanet.com]

- 5. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. N-ETHYL-N-NITROSO-N′-NITROGUANIDINE | CAS#:4245-77-6 | Chemsrc [chemsrc.com]

- 8. hoering.miljodirektoratet.no [hoering.miljodirektoratet.no]

- 9. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 13. echemi.com [echemi.com]

- 14. scispace.com [scispace.com]

- 15. Histopathological study on N-ethyl-N'-nitro-N-nitrosoguanidine-induced colon cancer in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pacewater.com [pacewater.com]

- 18. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]

- 19. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]

Carcinogenic Potential of N'-Ethyl-N-nitro-N-nitrosoguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) is a potent mutagenic and carcinogenic compound belonging to the N-nitroso family. It is widely utilized in experimental cancer research to induce tumorigenesis in various animal models, providing a valuable tool for studying the mechanisms of carcinogenesis and for the evaluation of potential chemotherapeutic agents. This technical guide provides an in-depth overview of the carcinogenic potential of ENNG, focusing on its mechanism of action, target organ specificity, and the molecular signaling pathways implicated in its carcinogenic effects. Detailed experimental protocols for inducing tumors in animal models are provided, along with a comprehensive summary of quantitative data on its carcinogenic potency.

Introduction

This compound is an alkylating agent that exerts its carcinogenic effects primarily through the formation of DNA adducts, leading to genetic mutations and the initiation of cancer.[1] Its utility as a laboratory carcinogen is well-established, particularly in the induction of gastrointestinal and skin cancers in rodent models.[1][2] Understanding the molecular underpinnings of ENNG-induced carcinogenesis is crucial for elucidating the fundamental processes of cancer development and for the discovery of novel therapeutic interventions.

Mechanism of Action

The primary mechanism of ENNG's carcinogenicity lies in its ability to ethylate DNA bases. Upon administration, ENNG can spontaneously decompose or be metabolically activated to a reactive ethyl diazonium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, forming various ethylated adducts. The formation of these adducts can lead to mispairing during DNA replication, resulting in point mutations, particularly G:C to A:T transitions. If these mutations occur in critical genes, such as oncogenes and tumor suppressor genes, they can drive the initiation and progression of cancer.

Quantitative Carcinogenicity Data

The carcinogenic potency of ENNG has been quantified in various animal models, with the data compiled in resources such as the Carcinogenic Potency Database (CPDB).[3][4] The TD50 value, which is the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at zero dose, is a standardized measure of carcinogenic potency.[3][4]

Table 1: Summary of ENNG Carcinogenic Potency (TD50) in Rodents

| Species | Sex | Route of Administration | Target Organ(s) | TD50 (mg/kg/day) | Reference |

| Rat | Male | Oral (drinking water) | Esophagus, Forestomach | 0.23 | [3][4][5] |

| Rat | Female | Oral (drinking water) | Esophagus, Forestomach | 0.27 | [3][4][5] |

| Mouse | Male | Skin Painting | Skin | 1.8 | [3][4][5] |

Table 2: Tumor Incidence in ENNG-Induced Carcinogenesis Studies

| Species | Strain | Route of Administration | ENNG Dose/Concentration | Duration of Study | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference |

| Rat | Wistar | Oral (drinking water) | 100 mg/L | 52 weeks | Glandular Stomach | 65 | 2.1 | [6] |

| Mouse | C57BL/6 | Skin Painting | 0.5 mg in acetone, twice weekly | 20 weeks | Skin (Papillomas) | 100 | 8.5 | [2] |

| Dog | Beagle | Oral (capsule) | 30 mg/kg, 3 times a week for 9 months (Total: 17.55g) | - | Stomach (Adenocarcinoma) | 92.3 (12/13) | - | [5] |

Experimental Protocols

Induction of Gastric Cancer in Rats

This protocol is adapted from studies using N-nitroso compounds to induce gastric tumors in rats.[6][7][8][9][10]

Materials:

-

This compound (ENNG)

-

Drinking water

-

Male Wistar rats (6-8 weeks old)

-

Standard laboratory chow

-

Animal housing facilities

Procedure:

-

Preparation of ENNG Solution: Dissolve ENNG in the drinking water to a final concentration of 100 mg/L. Prepare fresh solutions weekly.

-

Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and tap water.

-

ENNG Administration: Replace the tap water with the ENNG-containing drinking water. Provide this solution as the sole source of drinking water for a period of 25-40 weeks.

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, decreased activity, or rough coat. Record body weight weekly.

-

Termination and Tissue Collection: At the end of the experimental period (e.g., 52 weeks), euthanize the animals. Carefully dissect the stomach and duodenum.

-

Histopathological Analysis: Fix the stomach and duodenum in 10% neutral buffered formalin. Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections microscopically for the presence of preneoplastic lesions (dysplasia, adenoma) and adenocarcinomas.

Induction of Skin Cancer in Mice

This protocol is based on the two-stage skin carcinogenesis model in mice.[2][11][12][13][14][15][16][17]

Materials:

-

This compound (ENNG)

-

Acetone

-

Female SENCAR or FVB/N mice (6-8 weeks old)

-

Electric clippers

-

Standard laboratory chow

-

Animal housing facilities

Procedure:

-

Animal Preparation: Shave the dorsal skin of the mice one to two days before the initiation phase.

-

Initiation: Prepare a solution of ENNG in acetone. Apply a single topical dose of ENNG (e.g., 25-50 µg in 200 µL of acetone) to the shaved area of the skin.

-

Promotion: One to two weeks after initiation, begin the promotion phase. Apply a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), topically to the same area twice a week for the duration of the experiment (e.g., 20 weeks).

-

Tumor Observation: Observe the animals weekly for the appearance of skin papillomas. Record the number and size of the tumors for each animal.

-

Termination and Tissue Analysis: At the end of the study, euthanize the mice. Excise the skin tumors and surrounding tissue. Fix a portion of the tissue in 10% neutral buffered formalin for histopathological analysis (H&E staining) to confirm the diagnosis of papilloma or squamous cell carcinoma. The remaining tissue can be snap-frozen in liquid nitrogen for molecular analyses.

Signaling Pathways in ENNG-Induced Carcinogenesis

ENNG-induced DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms and the dysregulation of key signaling pathways that control cell proliferation, survival, and differentiation. While direct studies on ENNG are limited, the effects of similar alkylating agents and DNA damage, in general, point to the involvement of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[18][19][20]

Ras/Raf/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the Ras family of oncogenes (KRAS, HRAS, NRAS) are frequently observed in various cancers, including those of the gastrointestinal tract.[16][21][22] These mutations can lead to the constitutive activation of the downstream Raf/MEK/ERK cascade, promoting uncontrolled cell growth. It is hypothesized that ENNG-induced DNA adducts can lead to activating mutations in Ras genes, thereby driving tumorigenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central signaling cascade that governs cell growth, proliferation, and survival.[12][23][24][25][26] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in many cancers. DNA damage can activate Akt, a key kinase in this pathway, leading to the inhibition of apoptosis and the promotion of cell survival, which can contribute to the development of cancer.

Oncogenes and Tumor Suppressor Genes

The carcinogenic activity of ENNG is intrinsically linked to its ability to induce mutations in critical genes that regulate cell growth and division.

-

Oncogenes: These are genes that, when mutated or overexpressed, can contribute to the development of cancer. The Ras family of genes is a prime example of proto-oncogenes that can be activated by point mutations induced by chemical carcinogens like ENNG.[26][27][28][29]

-

Tumor Suppressor Genes: These genes normally function to restrain cell growth and promote DNA repair or apoptosis. Inactivation of tumor suppressor genes, such as p53, through mutation or deletion can remove these critical checkpoints and allow for uncontrolled cell proliferation.[6][7][19][26][27][28][29][30][31] Mutations in the p53 gene are a common feature of many human cancers, including skin cancers induced by UV radiation, which, like ENNG, is a DNA-damaging agent.[6][7][30][31]

Conclusion

This compound is a valuable tool in experimental oncology, providing a reliable method for inducing tumors in animal models and facilitating the study of carcinogenic mechanisms. Its mode of action, centered on DNA ethylation and subsequent mutagenesis, highlights the critical role of maintaining genomic integrity in preventing cancer. Further research into the specific signaling pathways and the full spectrum of genetic alterations induced by ENNG will continue to provide valuable insights into the complex process of carcinogenesis and aid in the development of targeted cancer therapies.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-ethyl-n'-nitro-n-nitrosoguanidine: Carcinogenic Potency Database [files.toxplanet.com]

- 4. The Carcinogenic Potency Project (CPDB) [files.toxplanet.com]

- 5. files.toxplanet.com [files.toxplanet.com]

- 6. TP53 mutations in human skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p53 gene mutations in skin cancers with underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Human gastric cancer risk screening: From rat pepsinogen studies to the ABC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. MiTO [mito.dkfz.de]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. MPK-1/ERK pathway regulates DNA damage response during development through DAF-16/FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Strategies to tackle RAS-mutated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. hematologyandoncology.net [hematologyandoncology.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Philadelphia chromosome - Wikipedia [en.wikipedia.org]

- 27. Mouse Models of Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol for developing a mouse model of gastric cancer following Helicobacter pylori eradication and chronic ethanol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. p53 and the Pathogenesis of Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A role for sunlight in skin cancer: UV-induced p53 mutations in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 31. p53 gene mutations in human skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis Pathway and Impurities of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen belonging to the N-nitroso compounds class. Its synthesis and the control of related impurities are of significant interest in toxicological research and for ensuring the safety of pharmaceuticals where related structures might emerge as trace-level contaminants. This technical guide provides a comprehensive overview of the probable synthesis pathway of ENNG, details potential impurities, and outlines experimental protocols for its preparation and analysis. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is an alkylating agent widely used in experimental cancer research to induce mutations. Its chemical structure, featuring a nitroso group, a nitro group, and an ethyl substituent on a guanidine (B92328) backbone, confers its high reactivity and biological activity. The synthesis of ENNG, while not commonly performed on a large industrial scale, is a critical process for research laboratories. Understanding its synthesis pathway is paramount for controlling the purity of the final product and for identifying potential impurities that may arise from side reactions or degradation. This guide will delve into the chemical reactions leading to ENNG, the impurities that can be expected, and the analytical methodologies for their characterization.

ENNG Synthesis Pathway

The synthesis of ENNG is generally understood to be a two-step process, analogous to the well-documented preparation of its methyl analog, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). The pathway involves the initial formation of N-ethyl-N'-nitroguanidine, which is subsequently nitrosated to yield the final ENNG product.

A plausible synthesis route is as follows:

Step 1: Synthesis of N-ethyl-N'-nitroguanidine

The first step involves the reaction of ethylamine (B1201723) with a guanidinylating agent, followed by nitration. A common method for the synthesis of substituted nitroguanidines is the nitration of the corresponding guanidine salt.

Step 2: Nitrosation of N-ethyl-N'-nitroguanidine

The second and final step is the introduction of the nitroso group onto the N-ethyl-N'-nitroguanidine intermediate. This is typically achieved by reacting the intermediate with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

Caption: Probable two-step synthesis pathway of ENNG.

Potential Impurities in ENNG Synthesis

The synthesis of ENNG can be accompanied by the formation of several impurities. These can arise from incomplete reactions, side reactions, or the degradation of the starting materials, intermediates, or the final product.

Table 1: Potential Impurities in ENNG Synthesis

| Impurity Name | Chemical Formula | Probable Origin |

| N-ethyl-N'-nitroguanidine | C₃H₈N₄O₂ | Unreacted intermediate from Step 1. |

| Nitroguanidine | CH₄N₄O₂ | Impurity in the starting guanidinylating agent or side reaction product. |

| N-ethylguanidine | C₃H₉N₃ | Incomplete nitration of the guanidine precursor. |

| Unidentified side-products | Varies | Side reactions during nitrosation, such as oxidation or rearrangement. |

| Degradation products | Varies | Decomposition of ENNG due to instability (see Section 5). |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of ENNG, based on analogous procedures for related compounds. Researchers should adapt these methods with appropriate safety precautions in a well-ventilated fume hood, as ENNG is a suspected carcinogen.

Synthesis of N-ethyl-N'-nitroguanidine (Intermediate)

Materials:

-

Ethylamine solution

-

S-Methylisothiourea sulfate (B86663)

-

Potassium nitrate

-

Sulfuric acid

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve S-methylisothiourea sulfate in water.

-

Add ethylamine solution and stir at room temperature.

-

Slowly add a solution of potassium nitrate.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining a low temperature.

-

Allow the reaction to proceed at a controlled temperature until the formation of a precipitate is complete.

-

Filter the precipitate, wash with cold water, and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure N-ethyl-N'-nitroguanidine.

Synthesis of ENNG (Final Product)

Materials:

-

N-ethyl-N'-nitroguanidine

-

Sodium nitrite

-

Hydrochloric acid (or other suitable acid)

-

Ice

-

Water

Procedure:

-

Suspend N-ethyl-N'-nitroguanidine in water and cool to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.

-

Slowly add cold dilute hydrochloric acid dropwise with vigorous stirring, maintaining the low temperature.

-

Continue stirring for a specified period after the addition is complete.

-

Collect the precipitated ENNG by filtration.

-

Wash the product thoroughly with ice-cold water until the washings are neutral.

-

Dry the product under vacuum at a low temperature, protected from light.

Table 2: Hypothetical Synthesis Data for ENNG

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethylamine | S-Methylisothiourea sulfate / KNO₃ / H₂SO₄ | Water | 0-10 | 4-6 | 60-70 |

| 2 | N-ethyl-N'-nitroguanidine | Sodium nitrite / HCl | Water | 0-5 | 2-3 | 80-90 |

| Note: These are estimated values based on analogous reactions and require experimental verification. |

Decomposition and Stability

ENNG, like its methyl analog MNNG, is expected to be unstable under certain conditions. Decomposition can be initiated by heat, light, and changes in pH. The degradation of MNNG is known to produce diazomethane (B1218177) in alkaline solutions and nitrous acid in acidic solutions. Similar decomposition pathways are plausible for ENNG, leading to the formation of diazoethane (B72472) and nitrous acid, which can further react to generate a variety of byproducts.

Table 3: Potential Degradation Products of ENNG

| Degradation Product | Chemical Formula | Conditions of Formation |

| Diazoethane | C₂H₄N₂ | Alkaline conditions |

| Nitrous acid | HNO₂ | Acidic conditions |

| N-ethyl-N'-nitroguanidine | C₃H₈N₄O₂ | Hydrolysis of the nitroso group |

Analytical Methods for Purity Assessment

To ensure the quality of synthesized ENNG, a combination of analytical techniques should be employed to identify and quantify the main component and any impurities.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of ENNG and its potential impurities.

Experimental Protocol: HPLC Analysis of ENNG

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.

-

Detector: UV detector at a suitable wavelength (to be determined experimentally, likely in the range of 230-280 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Standard Preparation: Prepare a stock solution of ENNG in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the synthesized ENNG in the mobile phase.

Caption: Experimental workflow for HPLC analysis of ENNG.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the synthesized ENNG and help identify impurities by comparing the spectra to known standards or by analyzing unexpected signals.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can provide molecular weight information for the main component and any impurities, aiding in their identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the ENNG molecule, such as N-H, C=N, N-NO, and NO₂.

Table 4: Expected Spectroscopic Data for ENNG

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and N-H protons. |

| ¹³C NMR | Signals for the two carbons of the ethyl group and the guanidine carbon. |

| IR (cm⁻¹) | Bands for N-H stretching, C=N stretching, N-N=O stretching, and asymmetric/symmetric NO₂ stretching. |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of ENNG (161.12 g/mol ) and characteristic fragmentation patterns. |

Conclusion

The synthesis of N-ethyl-N'-nitro-N-nitrosoguanidine is a critical laboratory procedure for researchers in toxicology and cancer studies. This guide has outlined a probable two-step synthesis pathway, identified potential impurities that may arise during the synthesis or through degradation, and provided generalized experimental protocols for its preparation and analysis. The successful synthesis of high-purity ENNG relies on careful control of reaction conditions and the use of robust analytical methods to characterize the final product and any associated impurities. The information presented herein serves as a valuable resource for scientists and professionals working with this and related N-nitroso compounds.

An In-depth Technical Guide to N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG), a potent mutagen and carcinogen.

Chemical Identity and Structure

ENNG is a synthetic N-nitroso compound used extensively in experimental cancer research to induce mutagenesis and carcinogenesis.

IUPAC Name: 1-ethyl-3-nitro-1-nitrosoguanidine[1]

Synonyms: ENNG, N-Ethyl-N'-nitro-N-nitrosoguanidine[1]

Chemical Formula: C₃H₇N₅O₃

Molecular Weight: 161.12 g/mol [1]

Chemical Structure:

-

SMILES: CCN(N=O)C(=N)N--INVALID-LINK--[O-][2]

-

InChI: InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5)[2]

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of ENNG is through its activity as a DNA alkylating agent. This process is central to its mutagenic and carcinogenic properties. The ethyl group from ENNG is transferred to nucleophilic sites on DNA bases.

A critical target for alkylation is the O⁶ position of guanine (B1146940), forming O⁶-ethylguanine. During DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine. If not repaired, this leads to a G:C to A:T transition mutation in subsequent rounds of replication. The N⁷ position of guanine is also a frequent site of alkylation.[3][4]

This DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms and various signaling pathways that can determine the fate of the cell, leading to cell cycle arrest, apoptosis, or carcinogenesis.[3][5]

Signaling Pathways Implicated in Response to ENNG-induced DNA Damage

The cellular response to DNA damage induced by ENNG and its analogue, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), involves a complex network of signaling pathways. The following diagram illustrates the key pathways activated upon ENNG-induced DNA alkylation.

Caption: Signaling pathways activated by ENNG-induced DNA damage.

Experimental Protocols for Carcinogenesis

ENNG is a valuable tool for inducing tumors in animal models to study the mechanisms of carcinogenesis and to evaluate potential therapeutic agents. The route of administration and dosage are critical for targeting specific organs.

Experimental Workflow for Induction of Gastric Cancer in Rodents

The following diagram outlines a general workflow for inducing gastric cancer in rats using an ENNG analogue, MNNG, which is expected to have a similar protocol.

Caption: General experimental workflow for ENNG-induced carcinogenesis.

Examples of Experimental Protocols

| Animal Model | Route of Administration | Dosage | Duration | Induced Cancer Type | Reference |

| Rats (Wistar) | Drinking Water (MNNG) | 83 mg/L | 12 weeks | Glandular adenocarcinoma of the stomach | [6] |

| Rats (non-pure strain) | Drinking Water (MNNG) | 200-250 µg/mL | 14 months | Gastric adenocarcinoma | [7] |

| Dogs | Intrarectal suppository | 50 mg/day | Continuous | Colon cancer | [8] |

| Dogs (Mongrel and Beagle) | ENNG-soaked diet | Not specified | 9-17 months for initial findings | Gastric cancer | [9] |

Quantitative Data

The carcinogenic potency of ENNG has been quantified, and its ability to form DNA adducts can be measured using various analytical techniques.

Carcinogenic Potency

The TD₅₀ (Tumorigenic Dose 50) is a standardized measure of carcinogenic potency, representing the daily dose rate in mg/kg body weight that would induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[10]

| Species | Sex | Route | Target Organ | TD₅₀ (mg/kg/day) |

| Rat | Male | Oral | Esophagus | 3.85 |

| Rat | Male | Oral | Duodenum | 4.20 |

| Mouse | Male/Female | Oral | Small Intestine | 2.84 |

Data is for N-ethyl-N'-nitro-N-nitrosoguanidine and is derived from the Carcinogenic Potency Database.[10]

DNA Adduct Analysis

The formation of DNA adducts can be quantified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and ³²P-postlabeling assays.[11][12] Quantitative analysis of DNA adducts is crucial for understanding the dose-response relationship and the molecular mechanisms of carcinogenesis. For instance, studies on similar compounds have quantified the levels of specific adducts per 10⁸ nucleotides.[11]

Conclusion

N-Ethyl-N'-nitro-N-nitrosoguanidine is a powerful research tool for investigating the molecular and cellular basis of cancer. Its well-characterized mechanism of action as a DNA alkylating agent allows for the reproducible induction of tumors in animal models, providing a valuable platform for studying carcinogenesis and for the preclinical evaluation of novel cancer therapeutics and preventative agents. A thorough understanding of the signaling pathways it perturbs and the cellular responses it elicits is essential for its effective use in a research setting.

References

- 1. N-Ethyl-N'-nitro-N-nitrosoguanidine | C3H7N5O3 | CID 135510215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Ethyl-N'-nitro-N-nitrosoguanidine (HMDB0255134) [hmdb.ca]

- 3. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]

- 4. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 6. Cancer induction after pyloroplasty in rats: treatment with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of gastric adenocarcinoma in rats by N-methyl-N-nitro-N-nitroso-guanidine and ultrastructural changes of epithelial cells of the pyloric gland region - PubMed [pubmed.ncbi.nlm.nih.gov]